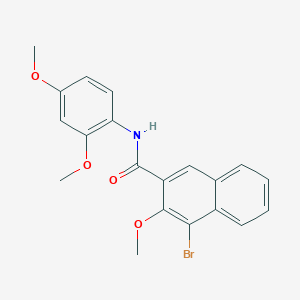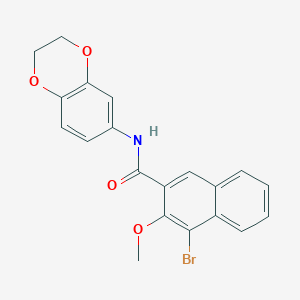![molecular formula C25H26N2O4 B251063 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251063.png)
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as IB-MECA and is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method, and its mechanism of action is well-studied.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the activation of adenosine A3 receptors. This activation leads to the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to various physiological effects such as anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its potency and selectivity for adenosine A3 receptors. This allows for specific targeting of these receptors and reduces the likelihood of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in scientific research. One direction is the development of new drugs that target adenosine A3 receptors for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the role of adenosine A3 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 4-(isobutyrylamino)-3-methoxyphenylboronic acid with 3-(benzyloxy)benzoyl chloride in the presence of a palladium catalyst. This reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is used in various scientific research applications. It is a potent and selective agonist of the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, ischemia, and cancer. This compound is used to study the role of adenosine A3 receptors in these processes and to develop new drugs that target these receptors.
Propiedades
Fórmula molecular |
C25H26N2O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)24(28)27-22-13-12-20(15-23(22)30-3)26-25(29)19-10-7-11-21(14-19)31-16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,29)(H,27,28) |
Clave InChI |
QQXPWOCURMYHPJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250981.png)
![2-methyl-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}propanamide](/img/structure/B250982.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250984.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)


![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
